molecular formula C7H16N2O2 B591214 methyl (2S)-2-[(dimethylamino)methylamino]propanoate CAS No. 138640-74-1

methyl (2S)-2-[(dimethylamino)methylamino]propanoate

Cat. No. B591214
CAS RN: 138640-74-1
M. Wt: 160.217
InChI Key: QGNFLTZMAMNPFZ-LURJTMIESA-N
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Description

“Methyl (2S)-2-[(dimethylamino)methylamino]propanoate” likely refers to a compound that contains a methyl ester group (-COOCH3) and two dimethylamino groups (-N(CH3)2). These functional groups are common in organic chemistry and are found in a variety of compounds, including pharmaceuticals and polymers .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of an appropriate propanoic acid derivative with a dimethylamino compound. The ester could be formed through a reaction with methanol .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the chiral center (indicated by the “(2S)” in the name) means that this compound can exist in two mirror-image forms (enantiomers), which can have different properties .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in reactions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The dimethylamino groups could act as bases or nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the chiral center. For example, it might have different solubilities, melting points, and reactivities depending on the specific enantiomer .

Safety And Hazards

As with any chemical compound, handling “methyl (2S)-2-[(dimethylamino)methylamino]propanoate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include flammability, toxicity, or reactivity risks .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

methyl (2S)-2-[(dimethylamino)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(7(10)11-4)8-5-9(2)3/h6,8H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNFLTZMAMNPFZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)

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